O-Desmethyl Metoclopramide Hydrochloride
CAS No.: 38059-78-8
Cat. No.: VC20760422
Molecular Formula: C13H21Cl2N3O2
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38059-78-8 |
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Molecular Formula | C13H21Cl2N3O2 |
Molecular Weight | 322.2 g/mol |
IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H |
Standard InChI Key | JXIGWAINVIWPQD-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl |
Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl |
Introduction
O-Desmethyl Metoclopramide Hydrochloride is a significant metabolite of Metoclopramide, a widely used medication primarily known for its antiemetic properties. This compound has garnered attention in pharmacological studies due to its implications in drug metabolism and pharmacokinetics.
Basic Information
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Chemical Name: O-Desmethyl Metoclopramide Hydrochloride
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CAS Number: 38059-78-8
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Molecular Formula: C
H
Cl
N
O -
Molecular Weight: 322.23074 g/mol
Pharmacological Significance
O-Desmethyl Metoclopramide acts as a dopamine D2 receptor antagonist, similar to its parent compound, Metoclopramide. It plays a crucial role in the pharmacokinetics of Metoclopramide, influencing its therapeutic effects and side effects.
Mechanism of Action
The primary mechanism through which O-Desmethyl Metoclopramide exerts its effects involves antagonism at dopamine D2 receptors, which is vital for managing nausea and vomiting associated with various medical conditions, including gastroesophageal reflux disease and gastroparesis.
Pharmacokinetics and Metabolism
Recent studies have investigated the pharmacokinetics of Metoclopramide and its metabolites, including O-Desmethyl Metoclopramide. A notable study employed positron emission tomography (PET) imaging to explore liver uptake transport mechanisms affecting the plasma kinetics of Metoclopramide in vivo .
Key findings include:
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The pharmacologic dose of Metoclopramide significantly alters the accumulation of O-Desmethyl Metoclopramide in the liver.
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The area under the curve (AUC) for liver exposure was lower when administered with a pharmacologic dose compared to a tracer dose, indicating saturation of hepatic uptake transporters .
Analytical Methods
Advanced analytical techniques such as hydrophilic interaction chromatography coupled with tandem mass spectrometry have been utilized to quantify O-Desmethyl Metoclopramide in human plasma effectively . These methods are crucial for understanding the bioavailability and metabolic pathways of this compound.
Safety and Toxicology
O-Desmethyl Metoclopramide Hydrochloride is classified under several hazard categories according to GHS (Globally Harmonized System):
Hazard Class | Classification |
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Acute Toxicity | Harmful if swallowed |
Skin Irritation | Causes skin irritation |
Eye Irritation | Causes serious eye irritation |
Respiratory Irritation | May cause respiratory irritation |
Safety data sheets indicate that appropriate handling measures should be taken to minimize exposure risks .
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